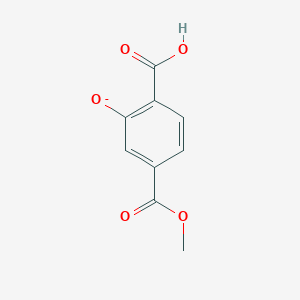
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-chloroacetamide is a synthetic organic compound that belongs to the class of diazinanes These compounds are characterized by their diazinane ring structure, which consists of a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-chloroacetamide typically involves the following steps:
Formation of the Diazinane Ring: The initial step involves the formation of the diazinane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.
Attachment of the Butyl Groups: The butyl groups can be attached via alkylation reactions, using butyl halides and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-chloroacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-bromoacetamide
- N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-iodoacetamide
Uniqueness
Compared to similar compounds, N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-chloroacetamide may exhibit unique properties due to the presence of the chloroacetamide group. This group can influence the compound’s reactivity, stability, and biological activity, making it distinct from its bromo and iodo counterparts.
Eigenschaften
Molekularformel |
C14H25ClN4O3 |
|---|---|
Molekulargewicht |
332.82 g/mol |
IUPAC-Name |
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-N-butyl-2-chloroacetamide |
InChI |
InChI=1S/C14H25ClN4O3/c1-3-5-7-18(10(20)9-15)11-12(16)19(8-6-4-2)14(22)17-13(11)21/h11-12H,3-9,16H2,1-2H3,(H,17,21,22) |
InChI-Schlüssel |
IQAQMNMUYOZJNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(C(C(=O)NC1=O)N(CCCC)C(=O)CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12343188.png)

![(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12343198.png)
![ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate](/img/structure/B12343200.png)


![1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one](/img/structure/B12343216.png)


![4-[(1S,2S,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxybutanoate](/img/structure/B12343229.png)



